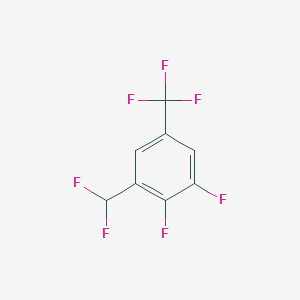

2,3-Difluoro-5-(trifluoromethyl)benzodifluoride

Description

This compound is likely a liquid or solid at ambient conditions and serves as a versatile intermediate in agrochemical and pharmaceutical synthesis. Its fluorine-rich structure enhances thermal stability, lipophilicity, and resistance to metabolic degradation, making it valuable for designing bioactive molecules .

Properties

IUPAC Name |

1-(difluoromethyl)-2,3-difluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-5-2-3(8(13,14)15)1-4(6(5)10)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJNUNYYDWUOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,3-Difluoro-5-(trifluoromethyl)benzodifluoride (DTBF), with the CAS number 1807176-95-9, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies involving DTBF, supported by data tables and research findings.

- Molecular Formula : C8H3F7

- Molecular Weight : 232.1 g/mol

- IUPAC Name : 1-(difluoromethyl)-2,3-difluoro-5-(trifluoromethyl)benzene

Biological Properties

DTBF exhibits a range of biological activities, including:

- Antibacterial Activity : Studies have indicated that DTBF possesses significant antibacterial properties against various strains of bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

- Antifungal Activity : Research has demonstrated that DTBF can inhibit the growth of several fungal species, making it a candidate for antifungal drug development.

- Anticancer Activity : Preliminary studies suggest that DTBF may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's lipophilicity enhances its potential as a drug delivery system for targeted cancer therapies.

- Anti-inflammatory Effects : DTBF has shown promise in reducing inflammation in various in vitro models, indicating potential applications in treating inflammatory diseases.

The biological activity of DTBF is believed to involve several mechanisms:

- Interaction with Cell Membranes : The highly fluorinated structure allows DTBF to integrate into lipid bilayers, leading to membrane destabilization.

- Enzyme Inhibition : DTBF may act as an inhibitor of specific enzymes involved in metabolic pathways, although further research is needed to elucidate these interactions.

- Receptor Modulation : There is potential for DTBF to modulate receptor activity, particularly in the context of neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Reduced fungal proliferation | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Decreased inflammatory markers in vitro |

Case Study: Anticancer Potential

In a recent study, DTBF was tested against various cancer cell lines, including breast and lung cancers. The results indicated that DTBF significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that DTBF induced apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing anticancer therapies.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis via caspase activation |

| A549 (Lung) | 15 | Cell cycle arrest |

Current State of Research

Ongoing research is focused on exploring the full spectrum of biological activities associated with DTBF. Studies are investigating its use as a drug delivery vehicle due to its favorable pharmacokinetic properties and potential applications in imaging technology due to its fluorescent characteristics.

Future Directions

Future research should aim to:

- Conduct comprehensive toxicity studies to assess safety profiles.

- Explore synthetic modifications to enhance biological activity.

- Investigate the potential for combination therapies using DTBF with existing anticancer drugs.

Comparison with Similar Compounds

2,3-Difluoro-5-(trifluoromethyl)pyridine (CAS 89402-42-6)

Molecular Formula : C₆H₂F₅N

Molecular Weight : 183.08 g/mol

Key Differences :

- Core Structure : Pyridine ring vs. benzene ring in the target compound.

- Substituents : Identical fluorine and trifluoromethyl groups but lacks additional fluorides.

- Applications: Primarily used in herbicidal intermediates (e.g., 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acids). Pyridine derivatives exhibit superior herbicidal activity with reduced mammalian toxicity compared to chlorinated analogs .

- Physico-Chemical Properties : White powder with 99% purity, stored at ambient conditions .

1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene (CAS 77227-99-7)

Molecular Formula : C₇H₂ClF₅

Molecular Weight : 216.54 g/mol

Key Differences :

Pyridalyl (CAS 179101-81-6)

Molecular Formula: C₁₉H₁₂Cl₂F₃NO₃ Molecular Weight: 491.12 g/mol Key Differences:

- Complexity : Contains dichloroallyloxy and pyridyloxy groups, unlike the simpler fluorinated benzene structure.

- Applications : A pesticide listed under the Stockholm Convention due to persistence and bioaccumulation risks .

- Regulatory Status : Subject to international restrictions, unlike the target compound .

Perfluoroisobutylene (PFIB, CAS 382-21-8)

Molecular Formula : C₄F₈

Molecular Weight : 200.03 g/mol

Key Differences :

- Structure : Fully fluorinated alkene vs. aromatic ring.

- Applications : Toxic gas used historically in chemical weapons; irrelevant to agrochemical intermediates .

Comparative Data Table

Key Research Findings

- Fluorine vs. Chlorine : Chlorinated analogs (e.g., 1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene) exhibit higher reactivity but greater environmental and toxicological risks compared to fully fluorinated derivatives .

- Ring Structure Impact : Pyridine-based derivatives (e.g., CAS 89402-42-6) demonstrate enhanced herbicidal efficacy and lower mammalian toxicity than benzene analogs, attributed to nitrogen’s electron-withdrawing effects .

- Regulatory Considerations : Complex fluorinated compounds like Pyridalyl face stricter regulations due to persistence, highlighting the need for balanced design in agrochemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.